molecular formula C10H18O3 B13493356 Methyl 3-(3-hydroxycyclohexyl)propanoate

Methyl 3-(3-hydroxycyclohexyl)propanoate

Cat. No.: B13493356
M. Wt: 186.25 g/mol
InChI Key: ALNISZMNKBCWPQ-UHFFFAOYSA-N
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Description

Methyl 3-(3-hydroxycyclohexyl)propanoate is an ester compound with the molecular formula C10H18O3 and a molecular weight of 186.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxycyclohexyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxycyclohexylpropanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of esters like this compound often involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxycyclohexyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol under acidic or basic conditions.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to a ketone.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the hydroxyl group.

Major Products

    Hydrolysis: 3-hydroxycyclohexylpropanoic acid and methanol.

    Reduction: 3-(3-hydroxycyclohexyl)propanol.

    Oxidation: 3-(3-oxocyclohexyl)propanoate.

Scientific Research Applications

Methyl 3-(3-hydroxycyclohexyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-hydroxycyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, the hydroxyl group in the cyclohexyl ring can participate in hydrogen bonding and other interactions with enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a similar structure but lacks the cyclohexyl ring.

    Methyl butyrate: Another ester with a different alkyl chain but similar ester functionality.

    Ethyl propanoate: An ester with a different alkyl group but similar chemical properties.

Uniqueness

Methyl 3-(3-hydroxycyclohexyl)propanoate is unique due to the presence of the hydroxyl group on the cyclohexyl ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in various research applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 3-(3-hydroxycyclohexyl)propanoate

InChI

InChI=1S/C10H18O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8-9,11H,2-7H2,1H3

InChI Key

ALNISZMNKBCWPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCCC(C1)O

Origin of Product

United States

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